7-Iodo-5-methyl-2,3-diphenyl-1H-indole
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Description
7-Iodo-5-methyl-2,3-diphenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of an iodine atom at the 7th position, a methyl group at the 5th position, and two phenyl groups at the 2nd and 3rd positions of the indole ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-5-methyl-2,3-diphenyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a suitable ketone or aldehyde as starting materials. The reaction is catalyzed by an acid, such as methanesulfonic acid, and is carried out under reflux conditions in a solvent like methanol .
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the iodine atom at the desired position. This method requires the
Properties
Molecular Formula |
C21H16IN |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
7-iodo-5-methyl-2,3-diphenyl-1H-indole |
InChI |
InChI=1S/C21H16IN/c1-14-12-17-19(15-8-4-2-5-9-15)20(16-10-6-3-7-11-16)23-21(17)18(22)13-14/h2-13,23H,1H3 |
InChI Key |
GMKSJGKYUDOFQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)I)NC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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